2-Bromo-1-cyclohexylprop-2-en-1-one
Description
2-Bromo-1-cyclohexylprop-2-en-1-one is a brominated α,β-unsaturated ketone characterized by a cyclohexyl group attached to the carbonyl carbon and a bromine substituent at the β-position of the enone system. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol. The compound’s structure combines the electron-withdrawing effects of the ketone and bromine, making it reactive toward nucleophilic substitutions and conjugate additions. The cyclohexyl group introduces steric bulk and lipophilicity, influencing its solubility and crystallinity .
Properties
CAS No. |
13487-23-5 |
|---|---|
Molecular Formula |
C9H13BrO |
Molecular Weight |
217.106 |
IUPAC Name |
2-bromo-1-cyclohexylprop-2-en-1-one |
InChI |
InChI=1S/C9H13BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h8H,1-6H2 |
InChI Key |
BLBLRZKXVNNBCZ-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)C1CCCCC1)Br |
Synonyms |
2-Propen-1-one, 2-bromo-1-cyclohexyl- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: The cyclohexyl group in the target compound contrasts with aromatic substituents (e.g., phenyl, naphthyl) in analogs.
- Molecular Weight : The target compound has a lower molecular weight compared to aryl-substituted analogs due to the absence of extended aromatic systems.
- Melting Points: Aryl-substituted bromoenones (e.g., ) often exhibit higher melting points (>100°C) due to crystalline stability from planar aromatic rings. The cyclohexyl analog’s melting point is unreported but likely lower due to reduced symmetry .
Reactivity and Stability
- Nucleophilic Reactivity : The bromine at the β-position is highly electrophilic. Electron-withdrawing aryl groups (e.g., chlorophenyl in ) enhance this reactivity, while the cyclohexyl group’s inductive electron donation may slightly reduce substitution rates.
- Conjugate Additions : The α,β-unsaturated system facilitates Michael additions. Steric hindrance from the cyclohexyl group may slow reactions compared to less bulky analogs .
- Stability: Bromoenones with aromatic substituents (e.g., ) are prone to photodegradation due to extended conjugation. The cyclohexyl analog’s stability under UV light is unstudied but may differ due to saturated hydrocarbon effects .
Crystallographic Insights
- Crystal Packing: Aryl-substituted bromoenones (e.g., ) crystallize in monoclinic systems (P2₁/c) with intermolecular halogen bonds (Br···O) stabilizing the lattice. The cyclohexyl analog’s crystal structure is uncharacterized but may lack such interactions due to non-planar geometry .
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